molecular formula C17H19ClN5O4P B1678031 Pradefovir CAS No. 625095-60-5

Pradefovir

Número de catálogo: B1678031
Número CAS: 625095-60-5
Peso molecular: 423.8 g/mol
Clave InChI: GWNHAOBXDGOXRR-HJFSHJIFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pradefovir mesilato, también conocido como remofovir mesilato, es un compuesto de molécula pequeña administrado por vía oral que pertenece a una nueva serie de profármacos de fosfato y fosfonato de adefovir. Fue diseñado para dirigirse específicamente al hígado y reducir los riesgos a los tejidos externos, especialmente los riñones, mientras mejora los resultados terapéuticos de adefovir. This compound se investiga principalmente por su potencial para tratar las infecciones crónicas por el virus de la hepatitis B .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Pradefovir se sintetiza a través de una serie de reacciones químicas que implican la incorporación de un grupo fosfato o fosfonato en la molécula de adefovir. La síntesis implica los siguientes pasos:

Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso incluye:

Análisis De Reacciones Químicas

Tipos de reacciones: Pradefovir se somete a varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

    Oxidación: La enzima citocromo P-450 (CYP) 3A4 es el principal reactivo involucrado en el proceso de oxidación.

    Hidrólisis: Se utilizan condiciones ácidas o básicas para facilitar la hidrólisis del grupo éster mesilato.

Principales productos formados:

Aplicaciones Científicas De Investigación

Phase 2 Studies

A significant body of research has focused on the efficacy and safety of pradefovir through various clinical trials:

  • Efficacy : In a phase 2 study involving 240 participants, this compound demonstrated substantial reductions in HBV DNA levels across different dosages (30, 45, 60, and 75 mg). The reductions were measured at week 24, showing values of 5.40, 5.34, 5.33, and 5.40 log10 IU/mL respectively, compared to 5.12 log10 IU/mL with TDF .
  • HBeAg Loss : The rates of hepatitis B e antigen (HBeAg) loss were higher in patients receiving higher doses of this compound (12% for 45 mg) compared to TDF (3%) .
  • Safety Profile : Adverse events reported were predominantly mild (grade 1), with no severe treatment-related adverse events noted during the trials. Notably, serum creatinine levels increased more significantly in the TDF group than in the this compound groups .

Phase 3 Studies

Following positive phase 2 results, ongoing phase 3 trials are evaluating this compound's long-term efficacy and safety in larger populations. These studies involve extended treatment durations and are designed to confirm earlier findings while assessing any emergent safety concerns .

Comparative Analysis with Other Treatments

The following table summarizes key findings from comparative studies between this compound and other antiviral agents:

Treatment TypeHBV DNA Reduction (log10 IU/mL)HBeAg Loss (%)Adverse Events
This compound (30 mg)5.4012Mild
This compound (45 mg)5.346Mild
This compound (60 mg)5.339Mild
Tenofovir Disoproxil Fumarate (300 mg)5.123Moderate

Mecanismo De Acción

Pradefovir es un profármaco que se activa mediante oxidación mediada por el citocromo P-450 (CYP) 3A4 en el hígado. Una vez activado, el this compound se convierte en adefovir, que inhibe la enzima transcriptasa inversa del virus de la hepatitis B. Esta inhibición evita la replicación del virus y reduce la carga viral en individuos infectados. La propiedad de direccionamiento al hígado de this compound asegura altas concentraciones del fármaco activo en el hígado mientras minimiza la exposición sistémica y la nefrotoxicidad .

Comparación Con Compuestos Similares

Pradefovir se compara con otros compuestos similares, como:

    Adefovir: this compound es un profármaco de adefovir, diseñado para mejorar el direccionamiento al hígado y reducir la nefrotoxicidad.

    Tenofovir: Otro análogo de nucleótido utilizado para tratar infecciones por el virus de la hepatitis B, tenofovir tiene una vía de activación y un perfil farmacocinético diferentes.

    Entecavir: Un análogo de nucleósido con un mecanismo de acción distinto, entecavir se utiliza como tratamiento alternativo para las infecciones por el virus de la hepatitis B.

Singularidad de this compound: La singular propiedad de direccionamiento al hígado de this compound y su nefrotoxicidad reducida lo convierten en un candidato prometedor para el tratamiento de infecciones crónicas por el virus de la hepatitis B. Su capacidad para alcanzar altas concentraciones hepáticas mientras minimiza la exposición sistémica lo diferencia de otros compuestos similares .

Actividad Biológica

Pradefovir is a novel prodrug of adefovir, primarily designed for the treatment of chronic hepatitis B virus (HBV) infections. It has garnered attention due to its liver-targeted delivery mechanism, which minimizes systemic exposure and potential nephrotoxicity associated with traditional adefovir treatments. This article delves into the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, safety profiles, and comparative studies with other antiviral agents.

This compound is activated in the liver through metabolic conversion mediated by the cytochrome P450 enzyme CYP3A4. This enzyme catalyzes the transformation of this compound into its active form, 9-(2-phosphonylmethoxyethyl)adenine (PMEA), which exhibits potent antiviral activity against HBV DNA polymerase. The liver-targeting property of this compound allows for higher concentrations of the active drug in hepatic tissues compared to other organs, thereby reducing the risk of renal toxicity often associated with adefovir.

Key Properties

  • Chemical Formula : C₁₈H₂₃ClN₅O₇PS
  • Average Molecular Weight : 519.896 g/mol
  • Activation : CYP3A4-mediated oxidation

Phase II Clinical Trials

A significant study evaluated the efficacy and safety of this compound in comparison to tenofovir disoproxil fumarate (TDF). This randomized trial included 240 participants with chronic HBV infection, who were administered varying doses of this compound (30, 45, 60, or 75 mg) or TDF (300 mg) for 24 weeks.

Results Summary

  • HBV DNA Reduction :
    • This compound (30 mg): 5.40 log10 IU/mL
    • This compound (45 mg): 5.34 log10 IU/mL
    • This compound (60 mg): 5.33 log10 IU/mL
    • This compound (75 mg): 5.40 log10 IU/mL
    • TDF: 5.12 log10 IU/mL
  • HBeAg Loss Rates :
    • This compound (45 mg): 12%
    • This compound (60 mg): 6%
    • This compound (75 mg): 9%
    • TDF: 3%
  • Adverse Events : Most were mild (grade 1), with no severe treatment-related adverse events reported. Serum creatinine levels increased significantly in the TDF group compared to this compound groups .

Comparative Analysis Table

TreatmentHBV DNA Reduction (log10 IU/mL)HBeAg Loss Rate (%)Severe AEs
This compound (30 mg)5.40N/ANone
This compound (45 mg)5.3412None
This compound (60 mg)5.336None
This compound (75 mg)5.409None
TDF5.123Yes

Pharmacokinetics and Metabolism

This compound's pharmacokinetic profile reveals that it is primarily metabolized in the liver, leading to lower systemic exposure compared to other antiviral agents like adefovir dipivoxil. The activation process occurs exclusively through CYP3A4, confirming its liver-specific targeting.

Key Pharmacokinetic Findings

  • Metabolic Activation : Primarily via CYP3A4.
  • Plasma Concentration : Significantly lower than adefovir.
  • Kidney-to-Liver PMEA Ratio : Approximately 1:20, indicating reduced nephrotoxicity risk.

Case Studies and Research Findings

Several case studies have highlighted this compound's effectiveness in diverse patient populations:

  • Treatment-Naive Patients : In treatment-naive individuals, this compound demonstrated comparable efficacy to TDF with fewer renal side effects.
  • Patients with Liver Cirrhosis : The drug was well-tolerated among patients with advanced liver disease, showcasing its safety profile even in compromised hepatic function .

Propiedades

IUPAC Name

9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN5O4P/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21)/t14-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNHAOBXDGOXRR-HJFSHJIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[P@@](=O)(O[C@@H]1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870372
Record name Pradefovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625095-60-5
Record name Pradefovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625095605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pradefovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15550
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pradefovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRADEFOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZE85Q9Q61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pradefovir
Reactant of Route 2
Reactant of Route 2
Pradefovir
Reactant of Route 3
Reactant of Route 3
Pradefovir
Reactant of Route 4
Pradefovir
Reactant of Route 5
Pradefovir
Reactant of Route 6
Pradefovir

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.